5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione
Description
5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione is a synthetic organic compound featuring a cyclohexane-1,3-dione core substituted with a furyl group at position 5 and a piperazine-linked benzofuran moiety at position 2. This structure combines a rigid bicyclic system (benzofuran) with a flexible piperazine-ethylamino spacer, which may enhance its binding affinity to biological targets. The compound is marketed for medicinal purposes, though specific therapeutic applications remain undisclosed in publicly available literature . Its synthesis likely involves condensation reactions between furyl-substituted cyclohexanedione derivatives and functionalized piperazine intermediates, analogous to methods described for structurally related compounds .
Properties
Molecular Formula |
C25H27N3O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-[4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C25H27N3O5/c29-21-14-17(23-6-3-13-32-23)15-22(30)20(21)16-26-7-8-27-9-11-28(12-10-27)24-18-4-1-2-5-19(18)25(31)33-24/h1-6,13,16-17,24,29H,7-12,14-15H2 |
InChI Key |
RYZABZAACITLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C4C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclohexane-1,3-dione derivatives modified with aromatic substituents and piperazine-based side chains. Below is a detailed comparison with key analogs:
Structural Analogues and Key Differences
Physicochemical Properties
The 4-chlorophenyl derivative exhibits increased lipophilicity (logP ~2.8 predicted), favoring membrane permeability but reducing solubility in polar solvents . The 4-methoxyphenyl analog (logP ~2.2) balances lipophilicity and solubility due to the electron-donating methoxy group .
Stability: Chlorinated derivatives (e.g., 4-chlorophenyl) demonstrate enhanced thermal stability (boiling point ~533°C predicted) compared to non-halogenated analogs . The target compound’s benzofuran-piperazine linkage may confer rigidity, reducing susceptibility to enzymatic degradation .
Acid-Base Behavior :
- Piperazine-containing analogs exhibit basic pKa values (~9.16 for the phenyl derivative), enabling protonation under physiological conditions, which influences bioavailability .
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